3-chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with chlorine at position 3, a trifluoromethyl group at position 5, and a phenoxy group linked to a pyrazole ring at position 2. This structure combines halogenated, trifluoromethyl, and nitrogen-containing moieties, which are common in agrochemicals and pharmaceuticals due to their enhanced lipophilicity and bioactivity .
Properties
IUPAC Name |
3-chloro-2-[3-(1H-pyrazol-5-yl)phenoxy]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O/c16-12-7-10(15(17,18)19)8-20-14(12)23-11-3-1-2-9(6-11)13-4-5-21-22-13/h1-8H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCWJPCUJRJPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162711 | |
| Record name | 3-Chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321574-14-5 | |
| Record name | 3-Chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321574-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyrazole ring and the chlorinated pyridine ring. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has gained prominence due to its efficiency and the stability of the resulting compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorinated pyridine ring allows for nucleophilic substitution reactions, which can be used to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit notable anticancer properties. The presence of the trifluoromethyl group in 3-chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine enhances its biological activity. Studies have shown that related pyrazole derivatives can inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation and cancer progression .
Case Study:
A study demonstrated that a series of pyrazole derivatives displayed potent activity against various human tumor cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis and cell cycle arrest, highlighting the potential of this compound class in cancer therapy .
Anti-inflammatory Properties
The compound's structure allows it to interact with inflammatory pathways, making it a candidate for developing anti-inflammatory agents. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation .
Data Table: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 12 | COX-1 Inhibition |
| Compound B | 15 | COX-2 Inhibition |
| 3-chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine | TBD | TBD |
Coordination Chemistry
The compound's ability to coordinate with metal ions has been explored in various studies. Pyrazole-based ligands are known for their chelating properties, which can enhance the stability and reactivity of metal complexes.
Case Study:
In one study, the coordination of 3-chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine with copper(II) ions was investigated. The resulting complex exhibited unique electronic properties and potential applications in catalysis and material science .
Data Table: Metal Complexes Formed with Pyrazole Derivatives
| Metal Ion | Ligand Used | Stability Constant (log K) |
|---|---|---|
| Cu(II) | 3-chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine | TBD |
| Zn(II) | Related Pyrazole Derivative | TBD |
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is also under investigation. Its structural features suggest it could inhibit specific plant metabolic pathways.
Case Study:
Research has shown that similar compounds can act as effective herbicides by targeting the shikimic acid pathway, which is vital for plant growth but absent in mammals .
Mechanism of Action
The mechanism of action of 3-chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Key Compounds and Their Properties:
Key Comparative Findings
Substituent Effects on Physicochemical Properties
- Melting Points : Compounds with nitro groups (e.g., 7e) exhibit higher melting points (122–125°C) compared to trifluoromethyl-substituted analogs (e.g., 7f: 73–75°C), likely due to increased polarity and intermolecular interactions .
- Lipophilicity : The trifluoromethyl group enhances lipophilicity, as seen in Pyridalyl (log P ~4.5), improving membrane permeability in agrochemical applications .
Structural Uniqueness
- The target compound’s pyrazole-phenoxy linkage differentiates it from analogs like SC06 (pyrrole-hydrazinyl) or Pyridalyl (propyl ether). This pyrazole moiety may enhance binding to biological targets (e.g., enzymes or receptors) due to its hydrogen-bonding capability .
Biological Activity
3-Chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and other therapeutic effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and a phenoxy group attached to a pyrazole moiety. The presence of the trifluoromethyl group is known to enhance biological activity by improving lipophilicity and metabolic stability.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. A study demonstrated that related pyrazole derivatives showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes. For instance, compounds with similar structures reported IC50 values ranging from 5.40 μM to 0.01 μM for COX-1 and COX-2 inhibition, showcasing their potential as anti-inflammatory agents .
2. Anticancer Activity
The anticancer potential of 3-chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine is supported by studies on related compounds. Various pyrazole derivatives have been shown to exhibit cytotoxic effects against different cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. For example, one derivative displayed an IC50 value of approximately 92.4 μM against a panel of cancer cell lines .
Case Studies
- Study on Pyrazole Derivatives : A series of substituted pyrazole derivatives were synthesized and evaluated for their biological activities. One compound exhibited superior anti-inflammatory activity compared to standard drugs like diclofenac sodium, with an IC50 value significantly lower than that of the reference drug .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of various pyrazole compounds against tumor cell lines. The results indicated that modifications in the substituents on the aryl ring significantly influenced the anticancer activity, suggesting structure-activity relationships that could be exploited in drug design .
Data Tables
| Compound Name | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | COX-2 Inhibition | 0.01 | |
| Pyrazole Derivative B | Cytotoxicity (HeLa) | 92.4 | |
| Pyrazole Derivative C | Anti-inflammatory | 54.65 (diclofenac) |
The biological activities of 3-chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine can be attributed to its ability to modulate various signaling pathways involved in inflammation and cancer progression. The trifluoromethyl group enhances interactions with target proteins, potentially leading to improved efficacy in inhibiting inflammatory mediators or cancer cell proliferation.
Q & A
Q. What are the critical steps in synthesizing 3-chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?
The synthesis of trifluoromethylpyridine derivatives often involves multi-step routes. For example, a related compound, 2-chloro-5-(trifluoromethyl)pyridine, is synthesized via a four-step process starting from 3-methylpyridine:
N-Oxidation : Formation of N-oxo-3-methylpyridine using H₂O₂ and acetic acid.
Chlorination : Pyridine ring chlorination with POCl₃ at 110°C for 4 hours.
Side-chain chlorination : Reaction with Cl₂ under UV light to form 2-chloro-5-(trichloromethyl)pyridine.
Fluorination : Replacement of trichloromethyl groups with fluorine using HF or KF .
For the target compound, introducing the phenoxy and pyrazole substituents would require coupling reactions (e.g., Ullmann or Suzuki coupling) or nucleophilic aromatic substitution. Optimization might involve adjusting catalysts (e.g., CuI for Ullmann), solvents (DMF or THF), and temperature (80–120°C).
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- X-ray crystallography : Critical for resolving ambiguous substituent positions, especially in halogenated pyridines. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
- NMR spectroscopy : ¹H and ¹³C NMR can identify substituent patterns (e.g., trifluoromethyl at C5, pyrazole protons at δ 6.5–7.5 ppm). ¹⁹F NMR is crucial for confirming CF₃ groups (δ -60 to -70 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₈ClF₃N₃O).
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic aromatic substitution at the 2- and 4-positions. For example:
- Suzuki-Miyaura coupling : The 3-chloro substituent can be replaced with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ as a catalyst in toluene/EtOH at 80°C .
- Buchwald-Hartwig amination : The chloro group reacts with amines (e.g., pyrrolidine) in the presence of Pd₂(dba)₃ and Xantphos, yielding amino derivatives .
Challenges : Steric hindrance from the pyrazole moiety may reduce coupling efficiency. Microwave-assisted synthesis or ligand screening (e.g., SPhos) can mitigate this .
Q. What contradictions exist in reported biological activities of structurally similar compounds, and how can they be addressed experimentally?
Compounds like pyridalyl (2-[3-[2,6-dichloro-4-[(3,3-dichloroallyl)oxy]phenoxy]propoxy]-5-(trifluoromethyl)pyridine) exhibit insecticidal activity but show variability in efficacy against resistant pests . For the target compound:
- Contradictions : Some studies report herbicidal activity via acetolactate synthase inhibition, while others note fungicidal effects.
- Resolution :
- Dose-response assays : Compare IC₅₀ values across species (e.g., Arabidopsis vs. Botrytis).
- Metabolite profiling : Identify degradation products that may contribute to off-target effects .
- Computational modeling : Dock the compound into enzyme active sites (e.g., ALS vs. cytochrome P450) to predict selectivity .
Q. How can regioselectivity issues in introducing the pyrazole moiety be resolved?
Pyrazole attachment to the phenoxy group often suffers from competing O- vs. N-alkylation. A robust method involves:
- Pre-functionalization : Synthesize 3-(1H-pyrazol-3-yl)phenol separately via Sonogashira coupling of 3-iodophenol with pyrazole-alkyne, followed by cyclization .
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect phenolic -OH during pyrazole coupling, then remove with TBAF .
Methodological Considerations
Q. Designing experiments to analyze photostability under UV light
- Protocol : Dissolve the compound in acetonitrile/water (1:1), expose to UV (254 nm) for 24h, and monitor degradation via HPLC.
- Key parameters : Quantum yield of photolysis (Φ), half-life (t₁/₂), and identification of photoproducts (e.g., dechlorination or pyrazole ring cleavage) .
Q. Resolving contradictory solubility data in polar vs. nonpolar solvents
- Contradiction : Some studies report high solubility in DMSO, while others note precipitation in ethanol.
- Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
